1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Overview
Description
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H15NO3. This compound is notable for its structural complexity, featuring a naphthalene core with various functional groups, including an amino group, a methoxy group, and a carboxylic acid group. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with a naphthalene derivative.
Functional Group Introduction: Through a series of reactions, functional groups such as the methoxy group and the carboxylic acid group are introduced. This can involve reactions like methylation and carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Controlling temperature, pressure, and pH to maximize efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or chemical reactions. The compound’s functional groups allow it to participate in various interactions, influencing its activity and effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-6-methoxy-2,3-dihydronaphthalene-1-carboxylic acid
- 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 1-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Uniqueness
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSOGXBMZXYQOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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